molecular formula C17H19N3O2 B6517747 N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide CAS No. 900339-08-4

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6517747
CAS No.: 900339-08-4
M. Wt: 297.35 g/mol
InChI Key: DKZVZDDMURHNIC-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl chain. The 1,3,4-oxadiazole scaffold is well-documented in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and role in modulating biological activity, particularly in antimicrobial and anticancer agents.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-15(18-12-11-13-7-3-1-4-8-13)17-20-19-16(22-17)14-9-5-2-6-10-14/h2,5-7,9-10H,1,3-4,8,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZVZDDMURHNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(cyclohex-1-en-1-yl)ethylamine with 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Features

Key structural analogs are compared in Table 1.

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives and Related Compounds

Compound Name Core Structure Substituents Functional Groups Reference
Target compound 1,3,4-oxadiazole 5-phenyl, 2-carboxamide-N-(cyclohex-1-en-1-yl-ethyl) Carboxamide, cyclohexene -
5-phenyl-1,3,4-oxadiazole-2-thiol (Compound 5) 1,3,4-oxadiazole 5-phenyl, 2-thiol Thiol
N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole (Compound 6) 1,3,4-oxadiazole + indole 5-phenyl, 2-thiol-linked indole-sulfonyl Thiol, sulfonyl
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (Compound d) Phenol derivative Cyclohex-1-en-1-yl-ethyl-dimethylamino Phenol, dimethylamino
2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Cyclohex-1-en-1-yl-methylamino, 3,4-dimethoxyphenyl Pyrimidinone, methoxy

Key Observations :

  • Functional Group Variation : The target compound’s carboxamide group distinguishes it from thiol-containing analogs (e.g., Compound 5 and 6), which may exhibit different reactivity and binding profiles.
  • Cyclohexene Substitution: The cyclohexene moiety is common across analogs but varies in attachment (e.g., ethyl linkage in the target vs. direct amino substitution in and ).

Key Observations :

  • The target’s carboxamide group likely necessitates coupling reagents (e.g., carbodiimides), contrasting with the thiol-based nucleophilic substitutions in Compound 6.
  • Yield disparities highlight the synthetic complexity introduced by bulky substituents (e.g., cyclohexenylethyl vs. bromoethanone).

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